![molecular formula C15H14N2O6S B14483621 Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- CAS No. 65369-95-1](/img/structure/B14483621.png)
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This particular compound is characterized by the presence of a hydroxyethyl sulfonyl group and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzoic acid with 2-hydroxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with sulfonyl chloride to introduce the sulfonyl group, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group and the sulfonyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(2-hydroxyethyl)benzamide
- N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
- N-[3-(Hydroxymethyl)phenyl]benzamide
Uniqueness
Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the hydroxyethyl sulfonyl group and the nitro group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Properties
CAS No. |
65369-95-1 |
|---|---|
Molecular Formula |
C15H14N2O6S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[3-(2-hydroxyethylsulfonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O6S/c18-8-9-24(22,23)14-3-1-2-12(10-14)16-15(19)11-4-6-13(7-5-11)17(20)21/h1-7,10,18H,8-9H2,(H,16,19) |
InChI Key |
QJFXNNDXHRPNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)

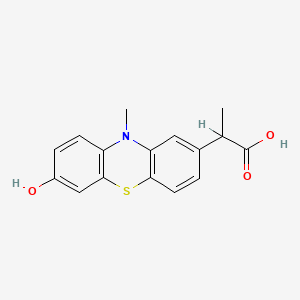
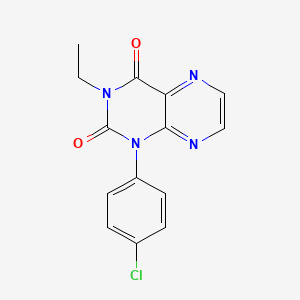
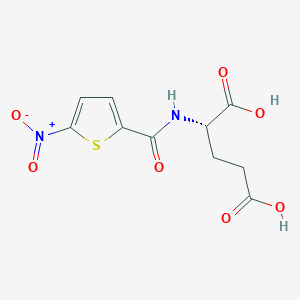
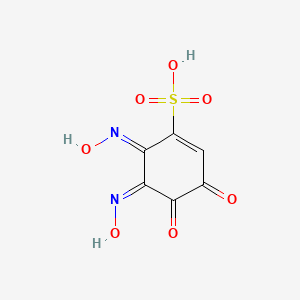
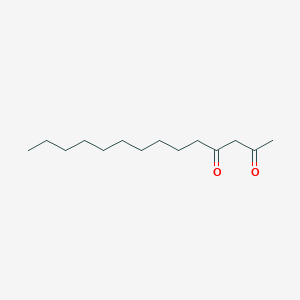
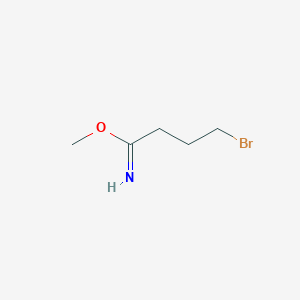
![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)
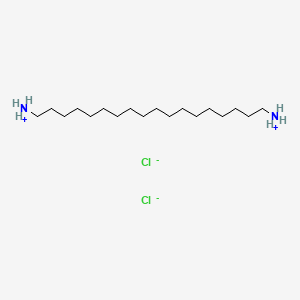

![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
